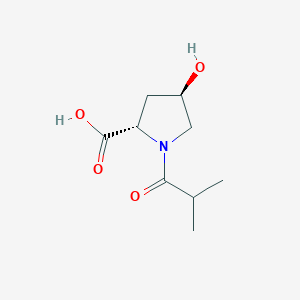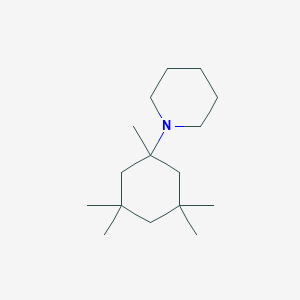
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine est un composé organique qui présente un cycle pyridine substitué par deux groupes tosyle et deux groupes allyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine implique généralement la réaction de la pyridine-2,3-diamine avec le chlorure de tosyle en présence d'une base telle que la triéthylamine. La N,N'-ditosylpyridine-2,3-diamine résultante est ensuite mise à réagir avec le bromure d'allyle en conditions basiques pour introduire les groupes allyle. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane ou l'acétonitrile et peuvent nécessiter un chauffage pour faciliter la réaction.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de procédés en flux continu pour améliorer l'efficacité et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
La N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes allyle peuvent être oxydés pour former des époxydes ou d'autres dérivés oxygénés.
Réduction : Le composé peut être réduit pour éliminer les groupes tosyle ou pour modifier le cycle pyridine.
Substitution : Les groupes tosyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour remplacer les groupes tosyle en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des groupes allyle peut produire des époxydes, tandis que la réduction des groupes tosyle peut produire les amines correspondantes.
Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle peut être utilisée comme brique de base pour la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et de catalyseurs.
Biologie : La capacité du composé à interagir avec les molécules biologiques en fait un candidat potentiel pour l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Ses caractéristiques structurales peuvent être explorées pour le développement de nouveaux produits pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Les propriétés uniques du composé peuvent être utilisées dans le développement de produits chimiques de spécialité et de matériaux de pointe.
Mécanisme d'action
Le mécanisme par lequel la this compound exerce ses effets implique sa capacité à interagir avec diverses cibles moléculaires. Les groupes allyle peuvent participer à des réactions de cycloaddition, tandis que les groupes tosyle peuvent agir comme groupes partants dans des réactions de substitution. Ces interactions peuvent moduler l'activité des enzymes ou d'autres protéines, entraînant des changements dans les voies biologiques.
Applications De Recherche Scientifique
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine exerts its effects involves its ability to interact with various molecular targets. The allyl groups can participate in cycloaddition reactions, while the tosyl groups can act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine : Structure similaire mais avec des substituants différents sur le cycle pyridine.
N,N'-Diallyl-N,N'-ditosylbenzène-1,2-diamine : Structure similaire avec un cycle benzène au lieu d'un cycle pyridine.
N,N'-Diallyl-N,N'-ditosylpyridine-2,4-diamine : Structure similaire avec des positions différentes des groupes tosyle sur le cycle pyridine.
Unicité
La this compound est unique en raison du positionnement spécifique des groupes tosyle et allyle sur le cycle pyridine. Cet arrangement unique permet des interactions et une réactivité spécifiques qui ne sont pas observées dans d'autres composés similaires. La présence de groupes à la fois donneurs d'électrons et attracteurs d'électrons sur le cycle pyridine contribue également à ses propriétés chimiques distinctes.
Propriétés
Numéro CAS |
820975-63-1 |
|---|---|
Formule moléculaire |
C25H27N3O4S2 |
Poids moléculaire |
497.6 g/mol |
Nom IUPAC |
4-methyl-N-[2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]pyridin-3-yl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S2/c1-5-18-27(33(29,30)22-13-9-20(3)10-14-22)24-8-7-17-26-25(24)28(19-6-2)34(31,32)23-15-11-21(4)12-16-23/h5-17H,1-2,18-19H2,3-4H3 |
Clé InChI |
JWXYTIVNCQQVEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=C(N=CC=C2)N(CC=C)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
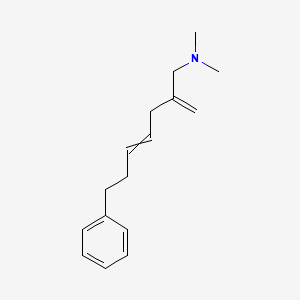
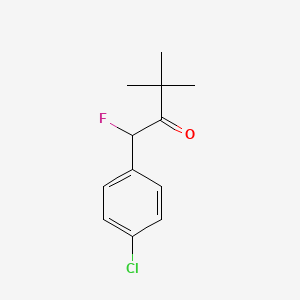
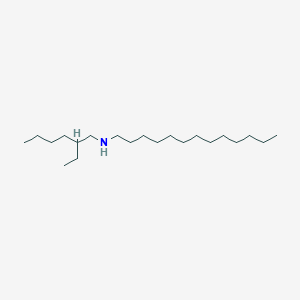



![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
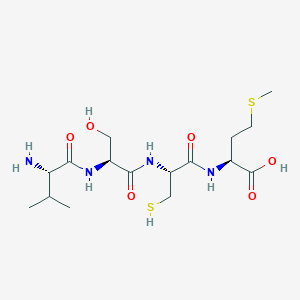
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
